molecular formula C12H10ClNO B3278547 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one CAS No. 67970-91-6

6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one

Cat. No. B3278547
CAS RN: 67970-91-6
M. Wt: 219.66 g/mol
InChI Key: CPEIJVTZUDVLKQ-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one is a chemical compound that belongs to the pyridine family. It is also known as NSC 40030 or CP-31398. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism Of Action

The exact mechanism of action of 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis or programmed cell death in cancer cells. It may also inhibit the activity of enzymes involved in cell proliferation and survival.

Biochemical And Physiological Effects

Studies have shown that 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one can affect various biochemical and physiological processes in the body. It has been found to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. Additionally, it has been shown to inhibit the activity of enzymes such as protein kinase C and cyclin-dependent kinases, which are involved in cell cycle regulation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to exhibit potent anticancer and neuroprotective activity, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one. One area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Finally, the potential applications of 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored.

Scientific Research Applications

6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-chloro-1-methyl-3-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-14-11(13)8-7-10(12(14)15)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEIJVTZUDVLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C(C1=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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